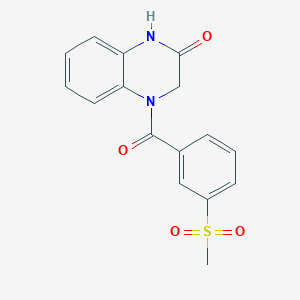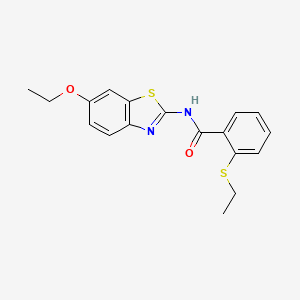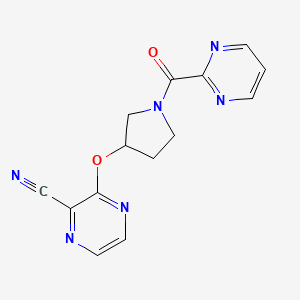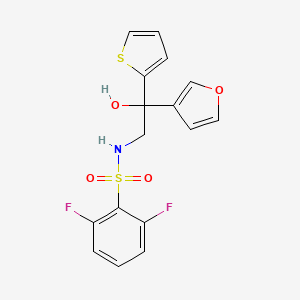
3-(1H-indazol-1-yl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1H-indazol-1-yl)pyridine-2-carboxylic acid” is a compound with the molecular formula C13H9N3O2 and a molecular weight of 239.234. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . A novel SHAPE reagent, 2-aminopyridine-3-carboxylic acid imidazolide (2A3), has been introduced for the interrogation of RNA structures .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Chemistry and Catalysis
3-(1H-indazol-1-yl)pyridine-2-carboxylic acid and its derivatives have been extensively studied for their chemical properties and applications in catalysis. For instance, its structural analogs have shown significant potential in forming complex compounds with metals, which are useful in catalysis and have intriguing magnetic, spectroscopic, and electrochemical properties (Boča, Jameson, & Linert, 2011). The diversity of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, highlights their importance in organic synthesis, catalysis, and as precursors for drug development due to their versatile synthetic intermediates and biological significance (Li et al., 2019).
Biotechnological Applications
In the realm of biotechnology, compounds related to this compound are explored for their potential in producing valuable chemicals from biomass, such as lactic acid and its derivatives. These biotechnological routes emphasize the green chemistry aspects of utilizing renewable resources for chemical production, underscoring the compound's relevance in sustainable processes (Gao, Ma, & Xu, 2011).
Medicinal Chemistry
The role of indazole and pyridine derivatives in medicinal chemistry is profound, with applications spanning from kinase inhibition to the potential development of central nervous system (CNS) acting drugs. The structural versatility of these compounds allows for the development of novel therapeutic agents with promising anticancer and anti-inflammatory activities (Denya, Malan, & Joubert, 2018). Additionally, their interaction with various enzymes and receptors through multiple weak interactions enables the synthesis of compounds with a wide range of bioactivities, further illustrating the medicinal importance of this compound derivatives (Verma et al., 2019).
Analytical Chemistry and Chemosensing
Pyridine derivatives, including those related to this compound, have also found applications in analytical chemistry as chemosensors. Their high affinity for various ions and neutral species makes them highly effective in detecting and quantifying different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that 3-(1H-indazol-1-yl)pyridine-2-carboxylic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . Given the structural similarity, it is plausible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . Therefore, the future directions of research on “3-(1H-indazol-1-yl)pyridine-2-carboxylic acid” and other imidazole derivatives may focus on their potential applications in drug development and their mechanisms of action.
Eigenschaften
IUPAC Name |
3-indazol-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-11(6-3-7-14-12)16-10-5-2-1-4-9(10)8-15-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRRSAFOULORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2703634.png)
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(2-fluoropyridine-4-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2703635.png)
![1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2703638.png)

![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2703641.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2703646.png)
![(4R)-3-[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2703648.png)

![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)



